2-Bromo-1-chloro-3-(trifluoromethyl)benzene is an aromatic compound characterized by a benzene ring with three substituents: a bromine atom at the second position (ortho), a chlorine atom at the first position (para), and a trifluoromethyl group (-CF₃) at the third position (meta). Its molecular formula is C₇H₃BrClF₃, and it has a molecular weight of 259.45 g/mol. The trifluoromethyl group is a strong electron-withdrawing moiety, which significantly impacts the electronic properties and reactivity of the molecule in various chemical reactions, particularly electrophilic aromatic substitution reactions.
The compound is cataloged under CAS number 384-16-7 and is available through various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its properties and applications.
2-Bromo-1-chloro-3-(trifluoromethyl)benzene falls under the category of halogenated aromatic hydrocarbons. It is primarily utilized in organic synthesis, especially in the development of pharmaceuticals and agrochemicals.
The synthesis of 2-Bromo-1-chloro-3-(trifluoromethyl)benzene can be achieved through several methods, including:
The molecular structure of 2-Bromo-1-chloro-3-(trifluoromethyl)benzene can be represented as follows:
InChI=1S/C7H3BrClF3/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
C1=CC(=C(C(=C1)Cl)Br)C(F)(F)F
2-Bromo-1-chloro-3-(trifluoromethyl)benzene participates in several key chemical reactions:
The mechanism of action for 2-Bromo-1-chloro-3-(trifluoromethyl)benzene primarily involves its reactivity as an electrophile in aromatic substitution reactions:
The compound has been classified with hazard codes indicating it is an irritant, necessitating careful handling during synthesis and application.
2-Bromo-1-chloro-3-(trifluoromethyl)benzene finds significant applications in various scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1